2-[(3-Nitrobenzoyl)oxy]benzoic acid
Description
2-[(3-Nitrobenzoyl)oxy]benzoic acid is a benzoic acid derivative featuring a 3-nitro-substituted benzoyloxy group at the ortho position of the carboxylic acid moiety. The nitro group at the meta position on the benzoyl ring confers strong electron-withdrawing effects, enhancing the compound’s acidity and influencing its reactivity in synthetic or biological applications.
Properties
CAS No. |
89882-91-7 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
2-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,16,17) |
InChI Key |
KGIQVMGZTKFLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Hydrolysis of 3-(m-Nitrophenyl)-3-Methoxyphthalide
The hydrolysis of 3-(m-nitrophenyl)-3-methoxyphthalide represents a foundational method for synthesizing 2-[(3-nitrobenzoyl)oxy]benzoic acid. Weeks and Whitney (1981) demonstrated that this reaction proceeds via general-base catalysis in acetate buffers (pH 4–6). The rate expression for the hydrolysis was determined as:
$$ k_{\text{obsd}} = 1.60 \times 10^{-6} + 6.38 \times 10^{-4}[B] + 2.08 \times 10^{-3}[B]^2 $$
where $$[B]$$ denotes the concentration of the base catalyst. This method achieves moderate yields but requires precise pH control to avoid side reactions such as decarboxylation or over-hydrolysis.
Cyclization of Brominated Precursors
CsF-Celite-Mediated Intramolecular Cyclization
Khan et al. (2007) developed a cyclization strategy using cesium fluoride (CsF) adsorbed on celite in acetonitrile under reflux. Starting from 2-(1-bromoalkyl)benzoic acids, this method facilitates the formation of phthalide intermediates, which can subsequently undergo nitration and hydrolysis to yield the target compound. For example, 2-(1-bromopropyl)benzoic acid cyclizes to 3-propylphthalide, which is then nitrated at the meta position using mixed acid (HNO₃/H₂SO₄). The final hydrolysis step employs aqueous sodium hydroxide to cleave the phthalide ring, producing this compound in 65–72% overall yield.
Direct Nitration of Benzoyloxybenzoic Acid Derivatives
Nitration Using Halogenated Hydrocarbon Solvents
A patent by Bayer et al. (2008) describes the nitration of benzoyloxybenzoic acid precursors in the presence of halogenated hydrocarbons (e.g., carbon tetrachloride). The electron-withdrawing benzoyloxy group directs nitration to the meta position, achieving regioselectivity >85%. Reaction conditions include:
- Nitrating agent : Fuming nitric acid (90–100%)
- Temperature : 0–5°C (to minimize oxidative degradation)
- Solvent : Dichloromethane or CCl₄
Post-reaction purification involves neutralization with NaHCO₃ and recrystallization from ethanol/water, yielding this compound with 78–82% purity.
Oxidative Methods for Intermediate Synthesis
Catalytic Oxidation of 3-Nitro-o-Xylene Derivatives
Although not directly synthesizing the target compound, methodologies from CN111362807A (2020) provide insights into nitro-group introduction during oxidation. Using cobalt acetate and manganese acetate as co-catalysts under oxygen pressure (1.0–3.0 MPa), 3-nitro-o-xylene is oxidized to 3-nitro-2-methylbenzoic acid. Adapting this approach, substituting the methyl group with a benzoyloxy moiety could enable the synthesis of this compound. Key parameters include:
- Catalyst loading : 1.0–1.5 wt% relative to substrate
- Reaction temperature : 110–135°C
- Reaction time : 4–16 hours.
Purification and Characterization
Recrystallization Techniques
Crude this compound is typically purified via solvent recrystallization. Example 6 of CN111362807A details a protocol using 80% methanol, where the crude product is dissolved at 64–66°C, filtered hot, and cooled to 10–20°C for crystallization. This yields a purity of 98.8% (HPLC). Alternative solvents like isopropanol or acetone/water mixtures are also effective, with recoveries exceeding 90%.
Spectroscopic Characterization
- IR Spectroscopy : Strong absorption bands at 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1530 cm⁻¹ (asymmetric NO₂ stretch).
- NMR (¹H) : Aromatic protons appear as a multiplet at δ 7.5–8.2 ppm, with the nitro group causing deshielding of adjacent protons.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 2-[(3-Nitrobenzoyl)oxy]benzoic acid, differing primarily in substituents and functional groups:
Lactofen (Benzoic acid, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-1-methyl-2-oxoethyl ester)
- Structure: Features a 2-nitrobenzoic acid core with a phenoxy group substituted with chloro and trifluoromethyl groups, forming an ester.
- Key Differences : The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability compared to the simpler nitrobenzoyloxy group in the target compound. The ester linkage in Lactofen may confer hydrolytic instability under basic conditions, unlike the more stable carboxylic acid group in this compound .
2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)-4-methoxybenzoic acid (8d)
- Structure : Contains a dichlorophenylthio group and methoxy substituent on the benzoyl ring.
- Key Differences : The thioether linkage introduces sulfur-based reactivity (e.g., susceptibility to oxidation), while the methoxy group provides electron-donating effects, reducing acidity compared to the nitro group in the target compound .
2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)-4-(trifluoromethyl)benzoic acid (8e)
- Structure : Similar to 8d but replaces methoxy with a trifluoromethyl group.
Physical and Chemical Properties
The table below summarizes key properties of analogous compounds:
| Compound Name | Melting Point (°C) | 1H NMR Shifts (ppm) | HPLC Purity (%) |
|---|---|---|---|
| 8d (methoxy-substituted) | 218–220 | 12.92 (s, 1H), 8.36 (d, J=2.0 Hz) | 95.07–96.70 |
| 8e (trifluoromethyl-substituted) | 154–156 | 8.35 (d, J=8.4 Hz), 8.11 (d, J=1.6 Hz) | 95.40 |
| Lactofen (ester derivative) | Not reported | Not reported | Not reported |
- Melting Points : Higher melting points in 8d (218–220°C) compared to 8e (154–156°C) suggest greater crystallinity due to hydrogen bonding from the methoxy group, whereas the trifluoromethyl group in 8e disrupts packing .
- Acidity : The nitro group in this compound likely results in a lower pKa than 8d (methoxy) or 8e (trifluoromethyl), as nitro is a stronger electron-withdrawing group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
